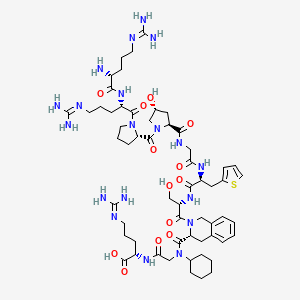

H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Tic-N(cHex)Gly-Arg-OH

Description

CP-0597 is a selective bradykinin B2 receptor antagonist. It was initially developed by Cortech, Inc. for potential therapeutic applications in nervous system diseases and cardiovascular diseases. The compound has shown promise in reducing inflammation and protecting against brain injury in various preclinical models .

Properties

Molecular Formula |

C58H89N19O13S |

|---|---|

Molecular Weight |

1292.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-cyclohexylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C58H89N19O13S/c59-38(16-6-20-66-56(60)61)48(82)72-39(17-7-21-67-57(62)63)51(85)74-23-9-19-43(74)53(87)77-30-36(79)26-44(77)50(84)69-28-46(80)71-41(27-37-15-10-24-91-37)49(83)73-42(32-78)52(86)76-29-34-12-5-4-11-33(34)25-45(76)54(88)75(35-13-2-1-3-14-35)31-47(81)70-40(55(89)90)18-8-22-68-58(64)65/h4-5,10-12,15,24,35-36,38-45,78-79H,1-3,6-9,13-14,16-23,25-32,59H2,(H,69,84)(H,70,81)(H,71,80)(H,72,82)(H,73,83)(H,89,90)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t36-,38-,39+,40+,41+,42+,43+,44+,45-/m1/s1 |

InChI Key |

UZTHIUKOCVEJNZ-GWJNKJQQSA-N |

Isomeric SMILES |

C1CCC(CC1)N(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CS4)NC(=O)CNC(=O)[C@@H]5C[C@H](CN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |

Canonical SMILES |

C1CCC(CC1)N(CC(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C2CC3=CC=CC=C3CN2C(=O)C(CO)NC(=O)C(CC4=CC=CS4)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of CP-0597 involves the incorporation of N-alkyl-amino acid residues at specific positions in a potent antagonist sequence. The synthetic route includes the use of D-arginine, proline, hydroxyproline, glycine, threonine, serine, and other amino acids. The reaction conditions typically involve peptide coupling reactions and purification steps to achieve the desired product .

Chemical Reactions Analysis

CP-0597 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.

Substitution: Substitution reactions can introduce different substituents into the molecule, potentially enhancing its potency or selectivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CP-0597 has been extensively studied for its potential neuroprotective effects. It has shown promise in reducing brain injury in models of reversible middle cerebral artery occlusion, suggesting its potential use in treating stroke and other neurological conditions . Additionally, CP-0597 has been investigated for its anti-inflammatory properties, particularly in models of acute arthritis . The compound’s ability to inhibit bradykinin B2 receptors makes it a valuable tool in studying the role of bradykinin in various physiological and pathological processes .

Mechanism of Action

CP-0597 exerts its effects by selectively antagonizing bradykinin B2 receptors. Bradykinin is a peptide that plays a crucial role in inflammation, pain, and vascular permeability. By blocking the B2 receptors, CP-0597 reduces the pro-inflammatory and vasodilatory effects of bradykinin, thereby mitigating inflammation and protecting against tissue damage . The molecular targets and pathways involved include the inhibition of bradykinin-induced signaling cascades, leading to reduced leukocyte activation and decreased vascular permeability .

Comparison with Similar Compounds

CP-0597 is unique in its high potency and selectivity for bradykinin B2 receptors. Similar compounds include:

B 9858: Another selective bradykinin B2 receptor antagonist with similar anti-inflammatory properties.

LF 16-0687 Ms: A bradykinin B2 receptor antagonist with neuroprotective effects in models of cerebral ischemia.

These compounds share similar mechanisms of action but differ in their selectivity and potency, highlighting the uniqueness of CP-0597 in targeting bradykinin B2 receptors specifically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.